

discovery and development of thrombin inhibitor 7

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Thrombin inhibitor 7

Cat. No.: S12867924

Get Quote

Thrombin Inhibitor 7: Key Technical Data

The following table summarizes the core identity and in-vitro efficacy data for **thrombin inhibitor 7**, as identified from the scientific literature [1].

Attribute	Description
Chemical Identity	Myr-d-Arg-d-Phe-OMe (A conjugate of myristic acid, D-arginine, and D-phenylalanine methyl ester) [1].
Target Enzyme	Human α -thrombin [1].
Inhibitory Potency (Ki)	0.17 μ M [1].
Selectivity Profile	Demonstrated significant selectivity over other serine proteases [1]:
- Factor Xa	>600-fold selectivity [1].
- Plasmin	>900-fold selectivity [1].
- Trypsin	>5000-fold selectivity [1].

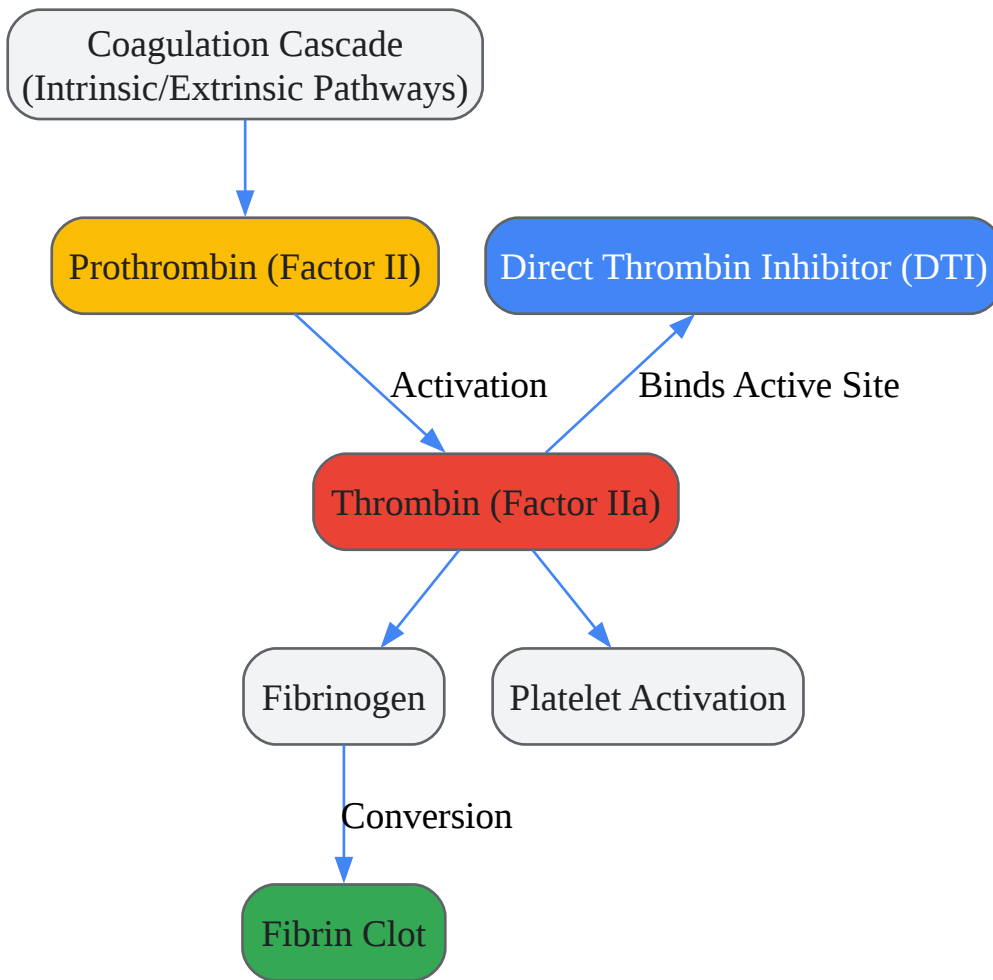
Design Strategy and Experimental Evidence

The discovery of this inhibitor was part of a research effort to create potent, enzymatically stable peptide-based thrombin inhibitors.

- **Rational Design:** The design was based on the **D-Arg-D-Phe motif**, which was known to be resistant to enzymatic degradation [1]. Researchers explored different fatty acid residues attached to this dipeptide backbone and found that the **myristic acid residue (Myr)** provided the most potent thrombin inhibition in this series [1].
- **Primary Experimental Evidence:** The key evidence for its efficacy comes from in-vitro enzymatic assays that determined the **inhibition constant (Ki)**. The reported Ki of 0.17 μM indicates a strong binding affinity for thrombin [1]. The high selectivity over factor Xa, plasmin, and trypsin suggests that it is a specific direct thrombin inhibitor and reduces the likelihood of off-target effects [1].

The Role of Thrombin as a Therapeutic Target

Thrombin is a key enzyme in the coagulation cascade, making it a primary target for anticoagulant therapy. The diagram below illustrates its central role and the mechanism of direct inhibitors.



[Click to download full resolution via product page](#)

Diagram: Central role of thrombin in coagulation and the mechanism of direct inhibitors that bind to its active site [2] [3].

Research Context and Comparison with Other Inhibitors

This inhibitor was developed to overcome the limitations of traditional anticoagulants like heparin (parenteral administration, need for monitoring) and warfarin (multiple drug and food interactions, need for frequent monitoring) [1] [2].

- **State of Development:** It is crucial to note that "**thrombin inhibitor 7**" (Myr-d-Arg-d-Phe-OMe) appears in a 2015 review of research [1]. The available information is limited to in-vitro biochemical

data. There is **no information in the search results regarding its in-vivo efficacy, pharmacokinetic profile, toxicity, or clinical trial status**. It is characterized as a research compound, not an approved drug.

- **Comparison with Marketed DTIs:** For context, here is a brief comparison with two clinically used direct thrombin inhibitors [2] [4].

Inhibitor	Type	Route of Administration	Key Clinical Use
Dabigatran Etexilate	Prodrug (univalent)	Oral	Stroke prevention in non-valvular atrial fibrillation; treatment/prevention of VTE [2] [4].
Argatroban	Direct (univalent)	Intravenous	Anticoagulation in patients with heparin-induced thrombocytopenia (HIT) [2] [4].

A Guide for Further Investigation

The available data on "**thrombin inhibitor 7**" is promising but incomplete from a drug development perspective. To advance the study of this compound, the following steps would be necessary:

- **Confirm Structural Identity:** The first step would be to confirm the synthesis of Myr-d-Arg-d-Phe-OMe and fully characterize its structure using analytical techniques (NMR, mass spectrometry).
- **Expand Biological Profiling:** Subsequent research should focus on evaluating its effects in whole-blood or plasma-based coagulation assays (e.g., PT, aPTT), determining its anticoagulant effect in animal models of thrombosis, and establishing its pharmacokinetic and toxicological profile.
- **Consult Primary Literature:** The information summarized here comes from a secondary source (a review article) [1]. Locating the **original research paper** that first reported this compound is essential for obtaining the most detailed and accurate experimental methodologies.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases - PMC [pmc.ncbi.nlm.nih.gov]
2. Direct thrombin inhibitors: Patents 2002-2012 (Review) [spandidos-publications.com]
3. New Synthetic Thrombin Inhibitors: Molecular Design and Experimental Verification | PLOS One [journals.plos.org]
4. Direct thrombin - Wikipedia inhibitor [en.wikipedia.org]

To cite this document: Smolecule. [discovery and development of thrombin inhibitor 7]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b12867924#discovery-and-development-of-thrombin-inhibitor-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com